molecular formula C9H9Cl2NO2 B1594869 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 35588-41-1

2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B1594869
CAS No.: 35588-41-1
M. Wt: 234.08 g/mol
InChI Key: SPULYDBQXNEJJC-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide (CAS: 7463-32-3) is a chloroacetamide derivative characterized by a phenyl ring substituted with two chlorine atoms (positions 2 and 5) and a methoxy group (position 2). The acetamide group at position 1 is further substituted with a chlorine atom, forming a 2-chloroacetamide backbone. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research. Its synthesis typically involves reacting 5-chloro-2-methoxyaniline with chloroacetyl chloride in the presence of a base, as seen in analogous reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide typically involves the chloroacetylation of 5-chloro-2-methoxyaniline. The reaction is carried out by reacting 5-chloro-2-methoxyaniline with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, in herbicidal applications, it may inhibit key enzymes involved in plant growth, leading to the disruption of essential physiological processes. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural differences and molecular properties of related chloroacetamides:

Compound Name Substituents on Phenyl Ring Additional Functional Groups Molecular Formula Key Applications/Activities References
2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide 5-Cl, 2-OMe None C₉H₈Cl₂NO₂ Intermediate in anticancer agents
N-(5-Chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide 5-Cl, 2-Me 2,4,5-trichlorophenoxy C₁₅H₁₁Cl₄NO₂ Pesticide/Herbicide candidate
2-Chloro-N-(4-chlorophenyl)acetamide 4-Cl None C₈H₇Cl₂NO Precursor for heterocyclic synthesis
2-Chloro-N-(thiazol-2-yl)acetamide Thiazol-2-yl (heterocyclic) None C₅H₅ClN₂OS Anticancer and antimicrobial studies
2-Chloro-N-(5-chloropyridin-2-yl)acetamide Pyridin-2-yl (heterocyclic), 5-Cl None C₇H₆Cl₂N₂O Kinase inhibitor intermediates

Key Observations :

  • Electron-Withdrawing Groups : The presence of chlorine and methoxy groups in the target compound enhances electrophilicity at the acetamide carbonyl, facilitating nucleophilic substitutions in drug synthesis .
  • Heterocyclic Analogues : Replacement of the phenyl ring with thiazole or pyridine (e.g., and ) introduces nitrogen atoms, altering solubility and hydrogen-bonding capacity, which impacts bioavailability .
  • Phenoxy Derivatives: Compounds like N-(5-chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide () exhibit enhanced lipophilicity, making them suitable for pesticidal applications .

Anticancer Activity

  • Target Compound : Derivatives of this compound have shown moderate cytotoxicity against cancer cell lines (e.g., HepG2, PANC-1) with IC₅₀ values ranging from 2.2–15.5 μM, depending on the attached heterocyclic moieties .
  • Thiadiazole Derivatives : Substitution with thiadiazole rings (e.g., compound 7d in ) significantly enhances potency, with IC₅₀ as low as 1.8 μM on Caco-2 cells, outperforming 5-fluorouracil .
  • Oxadiazole-Thiol Analogues : Compounds like N-[5-(4-methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide exhibit selective cytotoxicity, suggesting substituent-dependent mechanisms .

Biological Activity

2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide is a chemical compound with significant biological activity, particularly in medicinal chemistry and agricultural applications. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H10Cl2N2O2
  • Molecular Weight : Approximately 218.14 g/mol
  • Functional Groups : The compound features a chloro group and a methoxy group on the phenyl ring, which influence its reactivity and biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, primarily enzymes and receptors. The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins, resulting in:

  • Enzyme Inhibition : This interaction may inhibit enzyme activity, disrupting normal cellular processes.
  • Receptor Binding : The compound's structural similarity to biologically active molecules allows it to bind effectively to various receptors, potentially altering their function.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, which is likely due to its ability to inhibit folic acid synthesis by mimicking para-aminobenzoic acid (PABA) .

Antidepressant Potential

In a comparative study involving synthesized compounds, this compound demonstrated notable antidepressant-like effects in animal models. It was evaluated using the tail suspension test and forced swimming test, showing reduced immobility duration compared to control groups .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-chloro-N-phenylacetamideLacks methoxy and additional chloro groupsModerate antimicrobial activity
2-chloro-N,N-dimethylacetamideContains dimethyl groupsLimited biological activity
2-chloro-N-(4-methoxyphenyl)acetamideDifferent substitution pattern on phenyl ringAntimicrobial properties
2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamideAcetamido group enhances solubilitySignificant antimicrobial and anti-inflammatory activity

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the Minimum Inhibitory Concentration (MIC) of the compound against several pathogenic bacteria. Results indicated a strong inhibitory effect at concentrations as low as 50 μg/mL .
  • Antidepressant Activity : In animal models, the compound was tested for its antidepressant effects. It outperformed standard drugs like moclobemide and imipramine in reducing immobility duration during behavioral tests .
  • Enzyme Interaction Studies : Research focused on the binding affinity of the compound to various enzymes revealed that it effectively inhibits key metabolic pathways in bacteria, supporting its potential use as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • React 5-chloro-2-methoxyaniline with chloroacetyl chloride in the presence of a weak base (e.g., K₂CO₃) in acetonitrile at room temperature for 24 hours .
  • Use triethylamine as a catalyst and monitor reaction progress via TLC .
  • Purify the product using recrystallization (e.g., pet-ether) or column chromatography .
  • Key Variables : Solvent polarity, temperature, and stoichiometric ratios of reagents influence yield. Catalytic KI in DMF can enhance reaction efficiency .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • IR Spectroscopy : Identify C=O (1650–1700 cm⁻¹), C-Cl (600–800 cm⁻¹), and NH (3200–3400 cm⁻¹) stretches .
  • NMR : Confirm structure via ¹H NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) and ¹³C NMR (carbonyl at δ 165–170 ppm) .
  • Chromatography : Use HPLC or GC-MS to assess purity .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .
  • Storage : Store in airtight containers at room temperature, away from light and moisture .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound?

  • Methodological Answer :

  • Synthetic Modifications : Introduce substituents (e.g., nitro, hydroxy, or fluoro groups) to the phenyl ring and compare bioactivity .
  • Example : Replace the methoxy group with a hydroxyl group to study solubility effects .
  • Data Table :
Substituent PositionFunctional GroupObserved BioactivityReference
5-Chloro, 2-Methoxy-OCH₃Anti-proliferative
5-Chloro, 2-Hydroxy-OHEnhanced solubility

Q. How can computational methods predict biological interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with target proteins (e.g., acetylcholinesterase or COVID-19 main protease) .
  • DFT Calculations : Analyze HOMO-LUMO gaps and MESP surfaces to predict reactivity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Control Experiments : Replicate assays under standardized conditions (e.g., cell line, incubation time) .
  • Meta-Analysis : Compare substituent effects (e.g., 5-chloro vs. 5-nitro analogs) to identify trends .
  • Example : Discrepancies in anti-proliferative activity may arise from differences in assay sensitivity or compound purity .

Q. What crystallographic strategies are effective for structural determination?

  • Methodological Answer :

  • Data Collection : Use single-crystal XRD with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Apply SHELXL for small-molecule refinement, leveraging high-resolution data (<1.0 Å) to resolve disorder .
  • Validation : Check via R-factor (<5%) and ADDSYM for symmetry .

Properties

IUPAC Name

2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-14-8-3-2-6(11)4-7(8)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPULYDBQXNEJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354583
Record name 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35588-41-1
Record name 2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35588-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5'-DICHLORO-2'-METHOXYACETANILIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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